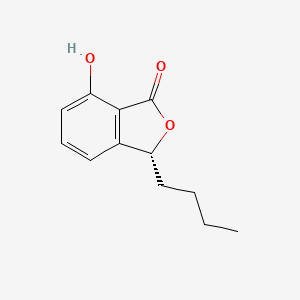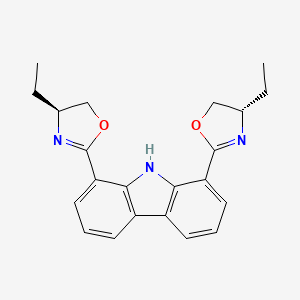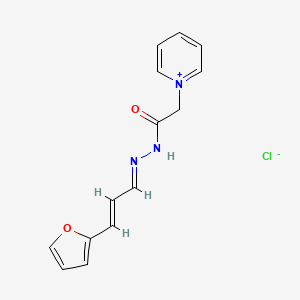
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is a complex organic compound that features a furan ring, a hydrazinyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl pyridinium chloride under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone group can be reduced to form corresponding hydrazine derivatives.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The furan ring and hydrazone group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinium ion can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine: Another furan-containing compound with different structural features.
(E)-1-(2-(thiophen-2-ylmethylene)hydrazinyl)phthalazin-2-ium chloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is unique due to its combination of a furan ring, hydrazone group, and pyridinium ion. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H14ClN3O2 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C14H13N3O2.ClH/c18-14(12-17-9-2-1-3-10-17)16-15-8-4-6-13-7-5-11-19-13;/h1-11H,12H2;1H/b6-4+,15-8+; |
InChI Key |
GVYAUABCUXUWIP-QLFSFSFOSA-N |
Isomeric SMILES |
C1=CC=[N+](C=C1)CC(=O)N/N=C/C=C/C2=CC=CO2.[Cl-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN=CC=CC2=CC=CO2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


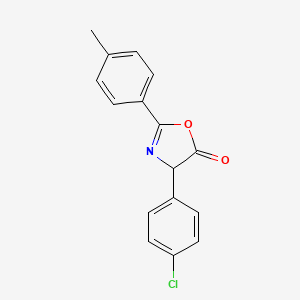

![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
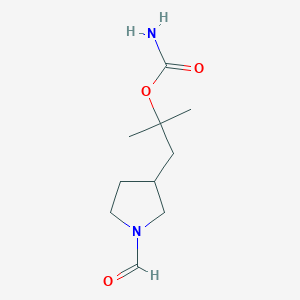
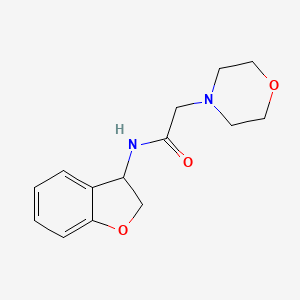

![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
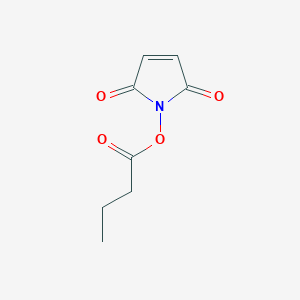
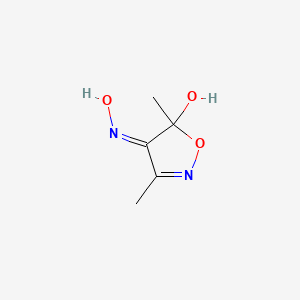
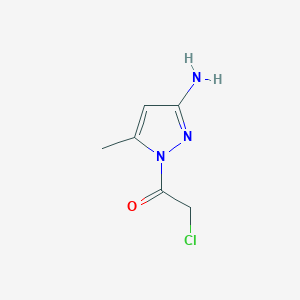
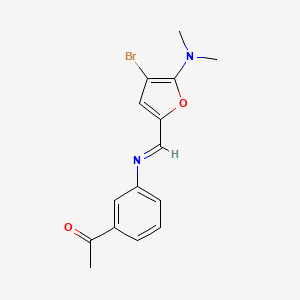
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
